N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, an oxadiazole ring, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Derivative Synthesis: The pyridine moiety is often prepared via traditional methods such as the Hantzsch pyridine synthesis or through palladium-catalyzed cross-coupling reactions.
Thioether Formation: The thioether linkage is formed by reacting a pyridine derivative with a thiol or disulfide compound.
Final Coupling: The final step involves coupling the difluorophenyl acetamide with the previously synthesized thioether intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution can occur on the difluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or nitration mixtures.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.
Chemical Biology: Employed in probing biochemical pathways and mechanisms due to its unique structural features.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-2-((4-(1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide: Lacks the methyl group on the oxadiazole ring.
N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)thio)acetamide: Contains a phenyl group instead of a pyridine moiety.
Uniqueness
The presence of both the oxadiazole and pyridine rings, along with the difluorophenyl group, imparts unique chemical and biological properties to N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. These structural features contribute to its potential as a versatile compound in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2S/c1-9-20-16(24-22-9)10-2-3-19-15(4-10)25-8-14(23)21-13-6-11(17)5-12(18)7-13/h2-7H,8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJCOWPEABXGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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